2-(4-Chloro-3-nitrophenyl)quinoxaline

Physicochemical characterization Property prediction Medicinal chemistry

2-(4-Chloro-3-nitrophenyl)quinoxaline (CAS 27993-88-0) is a heterocyclic small molecule belonging to the quinoxaline family, characterized by a bicyclic core consisting of a benzene ring fused to a pyrazine ring, substituted at the 2-position with a 4-chloro-3-nitrophenyl group. This substitution pattern introduces both electron-withdrawing nitro and chloro functionalities, which significantly modulate the compound's electronic properties, lipophilicity, and potential for specific intermolecular interactions.

Molecular Formula C14H8ClN3O2
Molecular Weight 285.68 g/mol
Cat. No. B10888504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-nitrophenyl)quinoxaline
Molecular FormulaC14H8ClN3O2
Molecular Weight285.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H8ClN3O2/c15-10-6-5-9(7-14(10)18(19)20)13-8-16-11-3-1-2-4-12(11)17-13/h1-8H
InChIKeyQKIPDAVLABJTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-3-nitrophenyl)quinoxaline: A Specialized Quinoxaline Scaffold for Targeted Medicinal Chemistry and Chemical Biology Research


2-(4-Chloro-3-nitrophenyl)quinoxaline (CAS 27993-88-0) is a heterocyclic small molecule belonging to the quinoxaline family, characterized by a bicyclic core consisting of a benzene ring fused to a pyrazine ring, substituted at the 2-position with a 4-chloro-3-nitrophenyl group . This substitution pattern introduces both electron-withdrawing nitro and chloro functionalities, which significantly modulate the compound's electronic properties, lipophilicity, and potential for specific intermolecular interactions . Quinoxalines, as a class, are recognized as privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets, including protein kinases, G-protein-coupled receptors (GPCRs), and enzymes involved in redox homeostasis [1]. The specific substitution pattern of 2-(4-Chloro-3-nitrophenyl)quinoxaline positions it as a valuable tool compound for probing structure-activity relationships (SAR) and as a potential intermediate for the synthesis of more complex bioactive molecules, with predicted physicochemical properties including a boiling point of 460.1±45.0 °C and a density of 1.435±0.06 g/cm³ .

+ Quinoxaline SAR probe with defined substitution pattern
+ CYP2A13/2A6 binding assay context for procarcinogen activation studies
+ Nitro group as synthetic handle for kinase inhibitor derivatization
+ Predicted unique physicochemical profile for ADME research

Why 2-(4-Chloro-3-nitrophenyl)quinoxaline Cannot Be Simply Interchanged with Other 2-Arylquinoxaline Analogs


The specific substitution pattern of a 4-chloro-3-nitrophenyl group at the 2-position of the quinoxaline core imparts a unique combination of electronic and steric properties that cannot be replicated by other 2-arylquinoxaline derivatives. The presence of both a strong electron-withdrawing nitro group (-NO2) and a chloro group (-Cl) on the phenyl ring significantly alters the compound's lipophilicity, dipole moment, and hydrogen-bonding capacity compared to analogs bearing a single substituent (e.g., 2-(4-chlorophenyl)quinoxaline) or a different substitution pattern (e.g., 2-(3-nitrophenyl)quinoxaline) . These differences directly impact critical parameters such as target binding affinity, selectivity, metabolic stability, and physicochemical behavior, including solubility and pKa [1]. Therefore, generic substitution without rigorous experimental validation poses a high risk of altering or abolishing desired biological activity, compromising reproducibility in chemical probe studies, and invalidating structure-activity relationship (SAR) models built around this specific compound [1].

Target: 2-(4-Chloro-3-nitrophenyl)quinoxaline Dual electron-withdrawing groups (-Cl, -NO₂) create distinct electronic profile and dipole.
Substitute: Single-substituent 2-aryl analogs Missing -NO₂ or -Cl alters pKa, lipophilicity, and hydrogen-bonding capacity, likely shifting target engagement.
Target: 4-Chloro-3-nitro regiochemistry Specific substitution pattern drives CYP2A13/2A6 affinity and NOS SAR context.
Substitute: Regioisomers (e.g., 3-nitro or 4-chloro only) Regioisomeric shift may disrupt binding pocket complementarity and invalidate SAR models.

Quantitative Differentiation Evidence for 2-(4-Chloro-3-nitrophenyl)quinoxaline vs. Key Analogs


Comparative Physicochemical Properties: Predicted pKa and Lipophilicity Profile of 2-(4-Chloro-3-nitrophenyl)quinoxaline vs. Unsubstituted 2-Phenylquinoxaline

2-(4-Chloro-3-nitrophenyl)quinoxaline exhibits a predicted pKa of -0.72±0.30, indicating very weak basicity due to the electron-withdrawing effects of the nitro and chloro substituents . In contrast, unsubstituted 2-phenylquinoxaline has a predicted pKa of approximately 0.9 [1]. This ~1.6 log unit difference in pKa translates to a substantial alteration in the compound's ionization state at physiological pH, which directly impacts solubility, permeability, and potential off-target interactions .

pKa & Lipophilicity
Cross-study comparable
ΔpKa ≈ -1.62 (target vs. 2-phenylquinoxaline); predicted pKa -0.72
Reduced basicity alters ionization state at physiological pH
Predicted values; experimental determination recommended
Physicochemical characterization Property prediction Medicinal chemistry

Comparative CYP2A13 Binding Affinity: 2-(4-Chloro-3-nitrophenyl)quinoxaline vs. Unsubstituted Quinoxaline

The compound demonstrates a measurable binding affinity (Kd) of 580 nM for the human cytochrome P450 enzyme CYP2A13, a key extrahepatic enzyme involved in the metabolic activation of tobacco-specific nitrosamines and implicated in lung carcinogenesis [1]. In contrast, unsubstituted quinoxaline exhibits a significantly lower affinity for CYP2A13, with a reported Kd of 4500 nM (4.5 µM) [1]. This represents a 7.8-fold increase in binding affinity conferred by the 4-chloro-3-nitrophenyl substitution.

CYP2A13 Binding
Head-to-head
7.8-fold higher affinity: Kd 580 nM vs. 4500 nM
Supports CYP2A13 probe development for procarcinogen activation research
Type I binding assay; not a functional inhibition result
Drug metabolism Cytochrome P450 Enzyme inhibition

Comparative CYP2A6 Binding Affinity: 2-(4-Chloro-3-nitrophenyl)quinoxaline vs. Unsubstituted Quinoxaline

In addition to its enhanced binding to CYP2A13, 2-(4-Chloro-3-nitrophenyl)quinoxaline also exhibits a substantial increase in binding affinity for the closely related hepatic isoform CYP2A6, which is the primary enzyme responsible for nicotine metabolism and the bioactivation of nitrosamines [1]. The measured Kd for CYP2A6 is 4500 nM (4.5 µM) [1], compared to a reported Kd of >10,000 nM for unsubstituted quinoxaline [1]. This indicates that the 4-chloro-3-nitrophenyl substitution enhances binding by at least 2.2-fold.

CYP2A6 Binding
Head-to-head
≥2.2-fold higher affinity: Kd 4500 nM vs. >10,000 nM
Indicates CYP2A6 interaction for nicotine metabolism studies
Binding only; functional and selectivity profiling pending
Drug metabolism Cytochrome P450 Enzyme inhibition

Predicted Density and Boiling Point Differentiation from 2-(4-Chlorophenyl)quinoxaline

The predicted physicochemical properties of 2-(4-Chloro-3-nitrophenyl)quinoxaline differ markedly from its analog lacking the nitro group. The target compound has a predicted boiling point of 460.1±45.0 °C and a predicted density of 1.435±0.06 g/cm³ . In contrast, 2-(4-chlorophenyl)quinoxaline has a predicted boiling point of 389.1±32.0 °C and a predicted density of 1.3±0.1 g/cm³ [1]. The addition of the nitro group results in a predicted increase in boiling point of approximately 71 °C and an increase in density of approximately 0.135 g/cm³.

Thermophysical Properties
Cross-study comparable
BP +71 °C, Density +0.135 g/cm³ vs. des-nitro analog
Predicted differences guide synthesis and purification workflows
Software predicted; experimental verification may yield variations
Physicochemical characterization Property prediction Formulation science

Class-Level Inference: Quinoxaline Scaffolds with Electron-Withdrawing Substituents Exhibit Enhanced Nitric Oxide Synthase (NOS) Inhibition

While direct experimental data for 2-(4-Chloro-3-nitrophenyl)quinoxaline on NOS enzymes is lacking, structure-activity relationship (SAR) studies on related quinoxaline derivatives demonstrate that the presence of electron-withdrawing groups on the phenyl ring correlates with enhanced inhibitory activity against neuronal nitric oxide synthase (nNOS) [1]. For example, a related quinoxaline derivative with a substituted phenyl ring exhibits a Ki of 66 nM against rat nNOS [1]. The strong electron-withdrawing nature of the 4-chloro-3-nitrophenyl group in the target compound suggests a potential for significant NOS inhibition, though this requires direct experimental validation.

NOS Inhibition SAR
Class-level inference
Inferred potential from related quinoxaline (Ki 66 nM nNOS)
May support NOS inhibitor design hypothesis; direct data absent
Experimental validation required for this specific compound
Enzyme inhibition Nitric oxide synthase SAR analysis

Supporting Evidence: Broad-Spectrum Anticancer Activity Reported for Structurally Related Quinoxaline Derivatives

Numerous studies have established quinoxaline derivatives as potent anticancer agents across various cell lines. For example, a closely related analog, 2-(3-nitrophenyl)quinoxaline, demonstrated IC50 values of 15.4 µM in HeLa (cervical), 12.8 µM in MCF-7 (breast), and 18.6 µM in A549 (lung) cancer cell lines . While 2-(4-Chloro-3-nitrophenyl)quinoxaline has not been directly evaluated in these specific assays, the presence of the additional chloro group, known to enhance lipophilicity and target engagement, suggests it may exhibit comparable or improved anticancer activity, though this hypothesis requires direct experimental confirmation.

Anticancer Activity
Supporting evidence
No direct data; analog 2-(3-nitrophenyl)QX IC50 12.8–18.6 µM across cell lines
Suggests prioritization for cytotoxicity screening, not confirmed activity
Cell-line panel and MTT assay; hypothesis only for target compound
Anticancer drug discovery Quinoxaline derivatives Cytotoxicity

High-Value Research Applications for 2-(4-Chloro-3-nitrophenyl)quinoxaline Based on Evidence


Chemical Probe for Investigating CYP2A13 and CYP2A6 Structure-Function and Drug-Drug Interactions

Given its demonstrated 7.8-fold enhanced binding affinity for CYP2A13 (Kd = 580 nM) and ≥2.2-fold enhanced binding for CYP2A6 (Kd = 4500 nM) compared to unsubstituted quinoxaline [1], 2-(4-Chloro-3-nitrophenyl)quinoxaline serves as a valuable chemical probe. Researchers can utilize this compound to study the active site topology of these cytochrome P450 isoforms, to investigate the mechanisms of procarcinogen activation (e.g., tobacco-specific nitrosamines), and to assess potential drug-drug interactions involving nicotine metabolism.

Building Block for the Synthesis of Advanced Quinoxaline-Based Kinase Inhibitors

The electron-withdrawing 4-chloro-3-nitrophenyl substituent provides a unique electronic environment that can be leveraged in the design of novel kinase inhibitors [1][2]. The nitro group can serve as a synthetic handle for further functionalization (e.g., reduction to an amine for subsequent amide coupling or heterocycle formation). This compound is an ideal starting material for medicinal chemistry campaigns targeting protein kinases implicated in cancer, inflammation, or other diseases, where the specific substitution pattern may confer improved selectivity or potency.

Reference Standard in SAR Studies of Quinoxaline-Derived Nitric Oxide Synthase (NOS) Inhibitors

Class-level SAR evidence suggests that electron-withdrawing substituents on the quinoxaline scaffold are critical for potent NOS inhibition [1]. 2-(4-Chloro-3-nitrophenyl)quinoxaline can be employed as a key comparator in SAR studies to systematically evaluate the impact of chloro and nitro substitution patterns on nNOS and eNOS inhibitory activity, guiding the optimization of next-generation NOS inhibitors for therapeutic applications in neurodegenerative or cardiovascular diseases.

Chemical Tool for Studying the Impact of Nitro Group Substitution on the Physicochemical Properties of Heterocyclic Libraries

The predicted physicochemical properties of 2-(4-Chloro-3-nitrophenyl)quinoxaline (pKa -0.72, BP 460.1 °C, density 1.435 g/cm³) differ substantially from its des-nitro analog [1][2]. This compound can serve as a model system for computational and experimental studies aimed at understanding how the introduction of a nitro group alters key drug-like properties such as lipophilicity, solubility, and permeability. This is particularly relevant for chemists designing compound libraries with optimized ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Application
Selection Property
Validation Focus
CYP2A13/2A6 chemical probe
Enhanced CYP isoform binding affinity
Procarcinogen activation and nicotine metabolism pathway studies
Kinase inhibitor building block
Nitro group reactivity for derivatization
Kinase panel screening and selectivity profiling
NOS inhibitor SAR reference
Electron-withdrawing substituent pattern
nNOS/eNOS inhibition assay and SAR model development
Physicochemical property model
Predicted pKa, BP, density shift from nitro group
ADME/T library design and computational validation

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